molecular formula C24H38Cl3N7 B1663591 NSC 23766 trihydrochloride CAS No. 1177865-17-6

NSC 23766 trihydrochloride

Cat. No. B1663591
M. Wt: 531 g/mol
InChI Key: DEFBCZWQLILOJF-UHFFFAOYSA-N
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Description

NSC 23766 trihydrochloride is a selective Rac-1 inhibitor . It blocks Rac-specific guanine nucleotide exchange factors TrioN and Tiam1 (IC50 = 50 μM) without affecting Cdc42 or RhoA activation . It is apoptotic and causes G1 cell cycle arrest in vitro .


Molecular Structure Analysis

The molecular formula of NSC 23766 trihydrochloride is C24H35N7.3HCl . The molecular weight is 530.97 .


Physical And Chemical Properties Analysis

NSC 23766 trihydrochloride is a solid compound . It is soluble in water to 100 mM and in DMSO to 100 mM . .

Scientific Research Applications

1. Glioblastoma Cell Line Research

NSC 23766 has been studied for its synergistic interactions with other drugs in glioblastoma cell lines. The combination of NSC 23766 with camptothecin, an inhibitor of DNA replication, showed synergistic effects in reducing chemoresistance in glioblastoma-derived cells. This suggests a potential application of NSC 23766 in enhancing the efficacy of chemotherapy in glioblastoma treatment (Sooman et al., 2013).

2. Pharmacological Interaction with Muscarinic Receptors

NSC 23766, primarily known as a Rac1 inhibitor, also acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This dual action suggests that NSC 23766 might be used to study the cross-talk between Rac1-mediated pathways and cholinergic signaling, which could be relevant in various neurological and cardiovascular conditions (The Journal of Pharmacology and Experimental Therapeutics, 2013).

3. Role in Endothelial Barrier Stabilization

Research has shown that NSC 23766 impacts the endothelial barrier functions by influencing the small GTPase Rac1. This suggests its potential utility in studying the mechanisms of barrier stabilization and breakdown in endothelial cells, which is significant for understanding vascular diseases and inflammation (Baumer et al., 2009).

4. Diabetic Bladder Dysfunction

NSC 23766 has been used to study the role of Rac1 in carbachol-induced contractile activity in detrusor smooth muscle from diabetic rats. The findings indicate that Rac1, influenced by NSC 23766, plays a significant role in bladder dysfunction associated with diabetes, especially in cholinergic-mediated detrusor overactivity (Evcim et al., 2015).

5. Stability Studies

NSC 23766 has been subject to stability studies in acidic aqueous solutions. These studies are crucial for understanding the drug's chemical stability and potential degradation pathways, which are essential for developing effective pharmaceutical formulations (Dresback & Gallelli, 1970).

Safety And Hazards

NSC 23766 trihydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

properties

IUPAC Name

6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N7.3ClH/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22;;;/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUHORIUXPQCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38Cl3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328386
Record name NSC 23766 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NSC 23766 trihydrochloride

CAS RN

1177865-17-6
Record name NSC 23766 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1177865-17-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Li, W Zhu, M Fan, J Zhang, Y Peng, F Huang… - Computational and …, 2021 - Elsevier
… A dose-dependent increase of SARS-CoV-2 spike-bearing pseudovirus infection was observed in the presence of NSC 23,766 trihydrochloride (Fig. 4C). The result of GFP observed …
Number of citations: 61 www.sciencedirect.com
X Li, W Zhu, M Fan, J Zhang, Y Peng, F Huang… - 2008 - researchgate.net
… (EIPA, an inhibitor of NHE ) [46], NSC 23766 trihydrochloride (an inhibitor of RAC1) [47], IPA-3 (… infection was observed in the presence of NSC 23766 trihydrochloride (Figure 4C). The …
Number of citations: 1 www.researchgate.net
S Dobreniecki, E Mendez, A Lowit… - Regulatory Toxicology …, 2022 - Elsevier
DL-glufosinate ammonium (DL-GLF) is a registered herbicide for which a guideline Developmental Neurotoxicity (DNT) study has been conducted. Offspring effects included altered …
Number of citations: 9 www.sciencedirect.com
F Ahsan, F Oliveri, HK Goud, Z Mehkari, L Mohammed… - Cureus, 2020 - cureus.com
… Different inhibitors were used to find the role of each GTPase including NSC 23766 trihydrochloride (NSC), a selective inhibitor of RAC1, and Clostridium sordellii lethal toxin (LT), that …
Number of citations: 33 www.cureus.com
H Li, Y Liu, Y Teng, Y Zheng, M Zhang… - Frontiers in Marine …, 2023 - frontiersin.org
… RAC1 inhibitor (NSC 23766 trihydrochloride) was purchased from MedChem Express (Monmouth Junction, NJ, USA). WASP inhibitor (ab141085) was purchased from Abcam (…
Number of citations: 2 www.frontiersin.org
W Liu, JY Lu, YJ Wang, X Xu, YC Chen, SX Yu… - bioRxiv, 2023 - biorxiv.org
… NSC 23766 trihydrochloride and ML141 were purchased from TergetMol. Fibronectin, Hoechst 33342, monoclonal anti-α-Tubulin antibody, and anti-vinculin antibody were purchased …
Number of citations: 2 www.biorxiv.org
Y Yang, J Chen, X Chen, D Li, J He, S Wang… - Journal of Cell …, 2021 - rupress.org
Induction of long-term potentiation (LTP) in excitatory neurons triggers a large transient increase in the volume of dendritic spines followed by decays to sustained size expansion, a …
Number of citations: 12 rupress.org
Y Yang, J Chen, X Chen, D Li, J He, S Zhao, X Yang… - bioRxiv, 2020 - biorxiv.org
Dendritic spines of excitatory neurons undergo activity-dependent structural and functional plasticity, which are cellular correlates of learning and memory. However, mechanisms …
Number of citations: 3 www.biorxiv.org

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